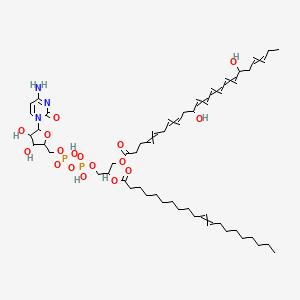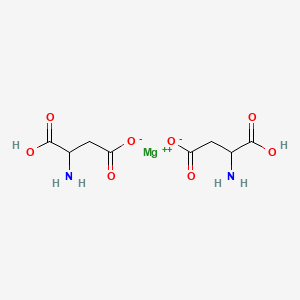
Josiphos SL-J006-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J006-1 involves the reaction of ferrocenyl phosphine with bis(trifluoromethyl)phenylphosphine under controlled conditions. The reaction typically requires a base such as sodium hydride and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high chemical and enantiomeric purity, which are crucial for its application in asymmetric catalysis .
化学反応の分析
Types of Reactions
Josiphos SL-J006-1 is primarily used in hydrogenation reactions, where it acts as a ligand in metal-catalyzed processes. It is also involved in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions .
Common Reagents and Conditions
Common reagents used with this compound include palladium and rhodium complexes. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are enantioselective hydrogenation products, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
科学的研究の応用
Josiphos SL-J006-1 has a wide range of applications in scientific research:
作用機序
Josiphos SL-J006-1 exerts its effects by coordinating with metal centers to form chiral metal complexes. These complexes facilitate enantioselective reactions by providing a chiral environment around the metal center, which influences the stereochemistry of the reaction products .
類似化合物との比較
Similar Compounds
Josiphos SL-J007-1: Similar in structure but with different steric and electronic properties.
Josiphos SL-J011-1: Another member of the Josiphos family with distinct reactivity.
Josiphos SL-M002-1: Known for its unique electronic properties.
Uniqueness
Josiphos SL-J006-1 is unique due to its high enantioselectivity and versatility in various catalytic reactions. Its ability to form stable complexes with different metals makes it a preferred choice for many enantioselective syntheses .
特性
分子式 |
C42H54F12FeP2 |
|---|---|
分子量 |
904.6 g/mol |
IUPAC名 |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1R)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+) |
InChI |
InChI=1S/C35H40F12P2.C5H8.2CH3.Fe/c1-21(48(26-9-4-2-5-10-26)27-11-6-3-7-12-27)30-13-8-14-31(30)49(28-17-22(32(36,37)38)15-23(18-28)33(39,40)41)29-19-24(34(42,43)44)16-25(20-29)35(45,46)47;1-2-4-5-3-1;;;/h15-21,26-27,30-31H,2-14H2,1H3;1-2H,3-5H2;2*1H3;/q;;2*-1;+2/t21-,30?,31?;;;;/m1..../s1 |
InChIキー |
DBIYTSUMGCYRHK-QHOXFOIYSA-N |
異性体SMILES |
[CH3-].[CH3-].C[C@H](C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CC=CC1.[Fe+2] |
正規SMILES |
[CH3-].[CH3-].CC(C1CCCC1P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P(C4CCCCC4)C5CCCCC5.C1CC=CC1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13400352.png)
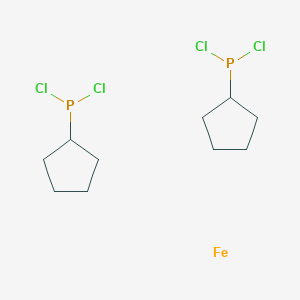
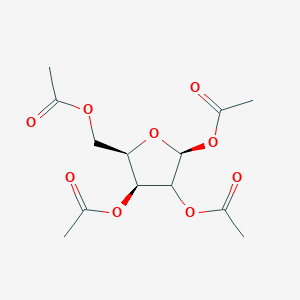
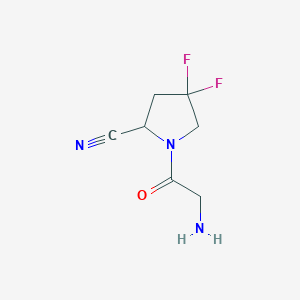
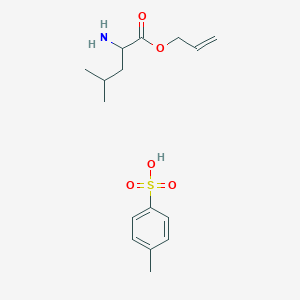
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-2lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13400398.png)

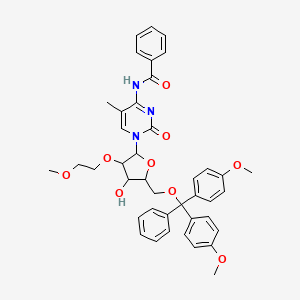
![4-[(11,17-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B13400435.png)
![Methyl 5-acetyloxy-4-(2,3-dimethyloxirane-2-carbonyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13400441.png)
![Hydroxy-methyl-oxo-sulfanylidene-lambda6-sulfane;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid](/img/structure/B13400447.png)
